4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a chemical compound known for its unique properties and versatile applications in scientific research. This compound features a fluorine atom, a pyrrolidinone ring, and a benzenesulfonamide group, making it an interesting subject for various studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like 4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient purification techniques is crucial in industrial settings to meet the demand for high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential drug candidate for treating various diseases due to its unique pharmacological properties.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrrolidinone ring play crucial roles in enhancing the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: This compound shares a similar structure but has an ethoxy group instead of a fluorine atom.
2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide: Another fluorinated derivative with a pyrrolidinone ring, used in sigma-1 receptor modulation.
Uniqueness
4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which enhances its lipophilicity, electronegativity, and bioavailability. These properties make it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-12-3-9-15(10-4-12)23(21,22)18-13-5-7-14(8-6-13)19-11-1-2-16(19)20/h3-10,18H,1-2,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQUJTIWJSRMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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